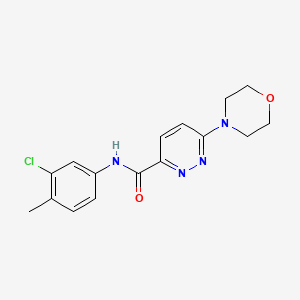

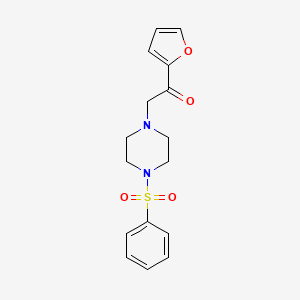

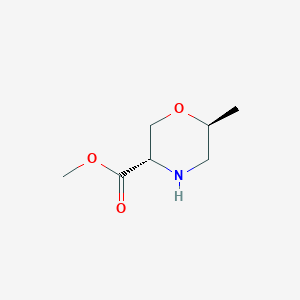

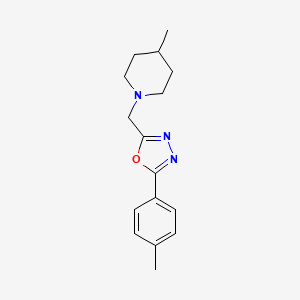

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone derivatives involves a multi-step process. Initially, secondary amines are treated with 4-bromomethylbenzenesulfonyl chloride to obtain various 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. Following this, 2-furyl(1-piperazinyl)methanone is activated in acetonitrile with K2CO3 and refluxed. The activated molecule is then treated with equi-molar amounts of the sulfonyl amines to form the desired derivatives. The structures of the synthesized compounds are confirmed using EI-MS, IR, and 1H-NMR spectral analysis .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure analysis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone, similar compounds have been studied using crystallography and DFT calculations. For instance, novel piperazine derivatives have been synthesized and their structures confirmed by single crystal X-ray diffraction studies. DFT calculations help identify reactive sites for electrophilic and nucleophilic interactions, and the piperazine ring typically adopts a chair conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclo condensation, alkylation, reductive amination, and reduction to give alcohol derivatives. Methylation of alcohol analogues is also performed to obtain methyl ether derivatives. These reactions are optimized for efficiency and good yields .

Physical and Chemical Properties Analysis

The synthesized 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone derivatives exhibit good enzyme inhibitory activity, with one compound showing significant inhibitory effects against acetyl- and butyrylcholinesterase. The compounds are also active against various Gram-positive and Gram-negative bacterial strains. Cytotoxicity evaluations are conducted to determine their potential as therapeutic agents . Additionally, the physical properties such as crystal packing and intermolecular interactions can be assessed through Hirshfeld surface analysis, which reveals the nature of contacts and the contribution of different interactions like H…H in the crystal structure .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone is part of a broader class of chemicals that have been synthesized and studied for their unique chemical properties and reactions. For example, derivatives of 2-imino-2H-furan-3-one, related to the furan component of the compound , have been explored for their ability to form new heterocyclic systems through recyclization reactions with binucleophiles, leading to the development of novel organic structures (Nasibullina et al., 2015).

Pharmacological Evaluation

- Novel derivatives involving the furan and piperazine motifs, similar to the core structure of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone, have been synthesized and evaluated for their pharmacological effects, such as antidepressant and antianxiety activities, showcasing the potential therapeutic applications of such compounds (Kumar et al., 2017).

Corrosion Inhibition

- The synthesized compound [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, closely related to the target molecule, has been investigated for its efficacy as a corrosion inhibitor on mild steel in acidic medium. This research highlights the potential industrial application of such compounds in protecting metals against corrosion, demonstrating their practical value beyond pharmacological interest (Singaravelu & Bhadusha, 2022).

Electrochemical Synthesis

- Research into the electrochemical synthesis of new phenylpiperazine derivatives, which includes structures akin to the target compound, reveals the possibility of developing environmentally friendly synthetic methods for these molecules. This approach provides a safe and efficient pathway for generating compounds with potential pharmacological activities (Nematollahi & Amani, 2011).

Antimicrobial and Antitumor Activities

- The structure of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone suggests potential antimicrobial and antitumor activities, as evidenced by studies on similar compounds. Research has shown that derivatives with the furan and piperazine motifs exhibit significant biological activities, including inhibitory effects against various bacterial strains and cancer cell lines, underlining the importance of such compounds in the development of new therapeutic agents (Hussain et al., 2017).

Propiedades

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNQOCHKCLVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)

![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)